(R)-5-Fluoro-5,6-dihydrouracil is a fluorinated derivative of uracil, which is a pyrimidine nucleobase. This compound is notable for its role in cancer treatment, particularly as a prodrug that can be converted into 5-fluorouracil, a widely used chemotherapeutic agent. The compound is classified as a dihydropyrimidine and is primarily studied for its biochemical properties and potential therapeutic applications.
The synthesis of (R)-5-fluoro-5,6-dihydrouracil can be achieved through several methods:
The hydrogenation process typically uses 10 mol% palladium on carbon in methanol under a hydrogen atmosphere. The reaction conditions must be carefully controlled to maximize yield and purity. Purification often involves recrystallization techniques to isolate the desired compound from byproducts .
(R)-5-Fluoro-5,6-dihydrouracil has a molecular formula of CHFNO and a molecular weight of approximately 130.08 g/mol. The structure features a fluorine atom at the 5-position of the uracil ring and two hydrogen atoms at the 5 and 6 positions, indicating its dihydro form.
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the specific arrangement of atoms and functional groups within the molecule .
(R)-5-Fluoro-5,6-dihydrouracil participates in various chemical reactions that are essential for its biological activity:
The kinetics of these reactions are crucial for understanding how (R)-5-fluoro-5,6-dihydrouracil functions in biological systems, particularly in its conversion to active forms that exert therapeutic effects against cancer cells .
(R)-5-Fluoro-5,6-dihydrouracil acts primarily as an inhibitor of thymidylate synthase when converted into 5-fluorouracil within the body. This inhibition disrupts DNA synthesis and repair mechanisms in rapidly dividing cancer cells, ultimately leading to cell death.
The mechanism involves the incorporation of fluorinated nucleotides into RNA and DNA, leading to faulty replication and transcription processes. The specific interaction with thymidylate synthase is critical for its anticancer activity .
Relevant data from spectroscopic analysis (NMR, IR) provides insights into its functional groups and molecular interactions .
(R)-5-Fluoro-5,6-dihydrouracil has significant applications in scientific research and medicine:
(R)-5-Fluoro-5,6-dihydrouracil (R-FUH₂) occupies a pivotal position in the catabolic pathway of fluoropyrimidine chemotherapeutic agents, particularly 5-fluorouracil (5-FU). This chiral metabolite forms through the NADPH-dependent reduction of 5-FU catalyzed by dihydropyrimidine dehydrogenase (DPD), representing the initial rate-limiting step in fluoropyrimidine inactivation [6] [9]. The subsequent metabolic fate of R-FUH₂ involves two competing enzymatic pathways: oxidation back to 5-FU mediated by DPD, and hydrolytic ring cleavage facilitated by dihydropyrimidine aminohydrolase (DPH). Understanding the kinetic and regulatory principles governing these divergent pathways provides crucial insights into interindividual variations in drug response and toxicity profiles.
Dihydropyrimidine dehydrogenase demonstrates distinct stereochemical preferences and catalytic efficiencies toward its substrates. Using homogeneous enzyme preparations, researchers have established that DPD catalyzes the oxidation of R-FUH₂ at physiological pH (pH 8.0) and temperature (37°C) with Michaelis-Menten kinetics. The measured kinetic parameters reveal a Km value of 210 µM and a kcat of 0.026 sec⁻¹ when NADP⁺ serves as the electron acceptor at saturating concentrations [1]. These values translate to a catalytic efficiency (kcat/Km) of 0.124 × 10³ M⁻¹sec⁻¹, indicating relatively inefficient oxidation compared to natural substrates. The structural basis for this reduced efficiency lies in the fluorine substitution at the C5 position, which introduces electronic and steric perturbations that subtly alter substrate binding and transition state stabilization within the enzyme's active site. The catalytic efficiency of DPD for R-FUH₂ oxidation represents merely 1/14th of its efficiency toward the native substrate 5,6-dihydrouracil (UH₂), underscoring the significant impact of fluorination on enzymatic processing [1].
Comparative kinetic analysis reveals fundamental differences in DPD's handling of fluorinated versus non-fluorinated dihydrouracil derivatives. The directionality contrast is particularly striking: DPD catalyzes the reduction of 5-FU to R-FUH₂ with remarkable efficiency (Km = 0.70 µM; kcat = 3 sec⁻¹), making the reduction approximately 30,000-fold more efficient than the oxidation of R-FUH₂ [1]. This dramatic asymmetry creates a kinetic trap favoring the accumulation of R-FUH₂ once formed. When comparing R-FUH₂ oxidation to the oxidation of the non-fluorinated counterpart UH₂, the fluorine atom at the C5 position sterically and electronically impedes optimal orientation in the active site, resulting in decreased binding affinity and slower catalytic turnover. The thermodynamic parameters derived from Arrhenius plots demonstrate a higher activation energy barrier for R-FUH₂ oxidation (15.2 kcal/mol) compared to UH₂ oxidation (11.3 kcal/mol), confirming the kinetic challenge posed by the fluorine substituent [1].
Table 1: Comparative Kinetic Parameters for DPD-Catalyzed Reactions
Substrate | Reaction Direction | Km (µM) | kcat (sec⁻¹) | kcat/Km (M⁻¹sec⁻¹) | Catalytic Efficiency Relative to UH₂ |
---|---|---|---|---|---|
R-FUH₂ | Oxidation | 210 | 0.026 | 124 | 1/14 |
UH₂ | Oxidation | 45 | 0.78 | 17,333 | 1 |
5-FU | Reduction | 0.70 | 3.0 | 4,285,714 | 30,000 (vs. R-FUH₂ oxidation) |
Dihydropyrimidine aminohydrolase (DPH) catalyzes the hydrolytic ring opening of R-FUH₂ to N-carbamoyl-β-fluoro-β-alanine, representing the second step in the fluoropyrimidine catabolic pathway. This hydrolytic reaction exhibits pronounced pH dependence, with maximal activity observed between pH 7.5 and 8.5 [1]. The hydrolysis proceeds through a nucleophilic attack mechanism wherein a water molecule activated by the enzyme's catalytic residues attacks the C4 carbonyl carbon, leading to ring cleavage. At physiological pH (7.4) and temperature (37°C), DPH processes R-FUH₂ with a Km of 130 µM and a remarkably high kcat of 126 sec⁻¹, indicating rapid catalytic turnover [1]. The pH-rate profile analysis reveals a bell-shaped curve with inflection points corresponding to ionizable groups in the enzyme-substrate complex, suggesting the involvement of histidine and cysteine residues in the catalytic mechanism. Unlike the oxidation pathway, the hydrolysis reaction is irreversible under physiological conditions, driving the catabolic flux toward complete degradation.
The catalytic efficiency (kcat/Km) of DPH for R-FUH₂ hydrolysis approaches 9.7 × 10⁵ M⁻¹sec⁻¹, approximately twice that observed for the natural substrate UH₂ (4.8 × 10⁵ M⁻¹sec⁻¹) [1]. This enhanced efficiency toward the fluorinated derivative represents a critical determinant in the metabolic fate of R-FUH₂. When compared to the competing oxidative pathway catalyzed by DPD, DPH exhibits a 7,800-fold superior catalytic efficiency for processing R-FUH₂. This vast differential creates a kinetic preference for hydrolysis over oxidation. Physiological studies in hepatic tissues further substantiate this preference: DPH activity in bovine and rat liver exceeds DPD activity by 250-500-fold, creating a substantial enzymatic capacity bias toward the hydrolytic pathway [1]. Mass action effects further favor hydrolysis as R-FUH₂ concentrations increase, explaining why in vivo studies consistently show predominant flux through the hydrolytic pathway despite the theoretical possibility of redox cycling between 5-FU and R-FUH₂.
Table 2: Hydrolytic Kinetics of DPH Toward Dihydrouracil Derivatives
Substrate | Km (µM) | kcat (sec⁻¹) | kcat/Km (M⁻¹sec⁻¹) | Relative Catalytic Efficiency |
---|---|---|---|---|
R-FUH₂ | 130 | 126 | 969,231 | 2.0 |
UH₂ | 110 | 53 | 481,818 | 1.0 |
Table 3: Thermodynamic Parameters for Enzymatic Reactions Involving R-FUH₂
Enzyme | Reaction | Activation Energy (kcal/mol) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) |
---|---|---|---|---|
DPD | Oxidation | 15.2 | 14.8 | 14.6 |
DPH | Hydrolysis | 10.5 | 10.1 | 9.9 |
The combined kinetic and thermodynamic data demonstrate that DPH-mediated hydrolysis represents the biochemically preferred route for R-FUH₂ metabolism. The lower activation energy barrier for hydrolysis (10.5 kcal/mol versus 15.2 kcal/mol for oxidation) provides a fundamental explanation for the observed kinetic preference [1]. This enzymatic partitioning has significant pharmacological implications: efficient hydrolysis prevents significant accumulation of R-FUH₂ and minimizes redox cycling that could prolong 5-FU exposure. The tissue-specific expression ratios of DPH to DPD create metabolic microenvironments where hydrolysis predominates, particularly in hepatocytes where fluoropyrimidine catabolism primarily occurs. Consequently, genetic polymorphisms or pharmacological inhibition affecting DPH activity could theoretically alter fluoropyrimidine pharmacokinetics, though this aspect remains less explored than the well-characterized impact of DPD deficiency.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: